N-(6-(1H-吲哚-1-基)嘧啶-4-基)-4-甲基-1,2,3-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several heterocyclic moieties, including an indole, a pyrimidine, and a thiadiazole . These moieties are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, indole derivatives are often synthesized using multicomponent reactions (MCRs), which are high-yielding, operationally friendly, time- and cost-effective . Pyrimidine derivatives can also be synthesized using similar methods .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The indole moiety is a fused ring structure containing a benzene ring and a pyrrole ring . The pyrimidine is a six-membered ring with two nitrogen atoms , and the thiadiazole is a five-membered ring with three nitrogen atoms and a sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocyclic moieties. Indole derivatives, for example, readily undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Imidazole, a related compound, is amphoteric in nature, showing both acidic and basic properties, and is highly soluble in water and other polar solvents .科学研究应用
抗癌活性
源自吡唑并[4,3-d]嘧啶酮和螺[苯并[4,5]噻吩并[2,3-d]嘧啶-2,3'-吲哚]-2',4(3H)-二酮的螺环化合物(与目标化合物具有相似的结构基序)已被合成并评价了它们的抗癌活性。其中一些化合物对癌细胞系表现出抗增殖特性,抑制沉默调节蛋白被认为是一种潜在的作用机制 (Ismail 等,2017)。
嘧啶与噻唑烷二酮的新型衍生物已被合成并表征了它们的抗菌和抗癌活性。这些衍生物在 HeLa 宫颈癌细胞系评估中显示出有希望的结果,表明了作为抗癌剂开发的潜力 (Verma 和 Verma,2022)。
抗炎活性
- 一系列新的含有吡唑和吡咯部分的 1,3,4-噻二唑化合物表现出显着的抗炎活性。这些发现强调了此类化合物在开发新的抗炎药中的潜力 (Maddila 等,2016)。
抗菌和抗微生物活性
未来方向
属性
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-15(24-21-20-10)16(23)19-13-8-14(18-9-17-13)22-7-6-11-4-2-3-5-12(11)22/h2-9H,1H3,(H,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBMDMHXSOVSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。